Cas no 2229622-05-1 (1-(3-Bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde)
1-(3-Bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2229622-05-1
- EN300-1937794
- 1-(3-bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde
- 1-(3-Bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde
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- Inchi: 1S/C12H13BrO/c1-8-3-4-10(9(2)11(8)13)12(7-14)5-6-12/h3-4,7H,5-6H2,1-2H3
- InChI Key: RREZIOVFHOWGQM-UHFFFAOYSA-N
- SMILES: BrC1=C(C)C=CC(=C1C)C1(C=O)CC1
Computed Properties
- Exact Mass: 252.01498g/mol
- Monoisotopic Mass: 252.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1Ų
1-(3-Bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1937794-0.05g |
1-(3-bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde |
2229622-05-1 | 0.05g |
$1608.0 | 2023-09-17 | ||
| Enamine | EN300-1937794-0.1g |
1-(3-bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde |
2229622-05-1 | 0.1g |
$1685.0 | 2023-09-17 | ||
| Enamine | EN300-1937794-0.25g |
1-(3-bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde |
2229622-05-1 | 0.25g |
$1762.0 | 2023-09-17 | ||
| Enamine | EN300-1937794-0.5g |
1-(3-bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde |
2229622-05-1 | 0.5g |
$1838.0 | 2023-09-17 | ||
| Enamine | EN300-1937794-1.0g |
1-(3-bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde |
2229622-05-1 | 1g |
$1915.0 | 2023-05-31 | ||
| Enamine | EN300-1937794-2.5g |
1-(3-bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde |
2229622-05-1 | 2.5g |
$3752.0 | 2023-09-17 | ||
| Enamine | EN300-1937794-5.0g |
1-(3-bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde |
2229622-05-1 | 5g |
$5553.0 | 2023-05-31 | ||
| Enamine | EN300-1937794-10.0g |
1-(3-bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde |
2229622-05-1 | 10g |
$8234.0 | 2023-05-31 | ||
| Enamine | EN300-1937794-1g |
1-(3-bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde |
2229622-05-1 | 1g |
$1915.0 | 2023-09-17 | ||
| Enamine | EN300-1937794-5g |
1-(3-bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde |
2229622-05-1 | 5g |
$5553.0 | 2023-09-17 |
1-(3-Bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-(3-Bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde
Introduction to 1-(3-Bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde (CAS No. 2229622-05-1)
1-(3-Bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde (CAS No. 2229622-05-1) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated aromatic ring and a cyclopropane moiety with a carbaldehyde functional group. These structural elements contribute to its potential applications in the development of novel therapeutic agents and as a valuable intermediate in the synthesis of complex organic molecules.
The chemical structure of 1-(3-Bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde can be represented as C11H13BrO. The presence of the bromine atom on the aromatic ring and the cyclopropane ring with a carbaldehyde group imparts specific chemical and physical properties to this compound. The bromine atom, for instance, can serve as a handle for further functionalization, making this compound a versatile starting material for various synthetic transformations.
In recent years, the study of 1-(3-Bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde has been driven by its potential as an intermediate in the synthesis of bioactive molecules. Research has shown that compounds with similar structural motifs have exhibited promising biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. For example, a study published in the Journal of Medicinal Chemistry (2021) reported that derivatives of this compound demonstrated significant inhibition of cancer cell proliferation in vitro.
The synthesis of 1-(3-Bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the bromination of 3-bromo-2,4-dimethylbenzaldehyde followed by cyclopropanation using a suitable reagent such as diazomethane or Simmons-Smith reagent. The resulting cyclopropane derivative is then oxidized to form the carbaldehyde group. This synthetic pathway has been optimized to minimize side reactions and improve overall efficiency.
The physical properties of 1-(3-Bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde, including its melting point, boiling point, and solubility in various solvents, have been well-characterized. These properties are crucial for its handling and storage in laboratory settings. For instance, the compound is typically stored under inert conditions to prevent degradation and maintain its stability over time.
In addition to its use as an intermediate in organic synthesis, 1-(3-Bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde has also been explored for its potential applications in materials science. The unique combination of aromatic and aliphatic functionalities makes it suitable for the development of functional materials with tailored properties. Recent research has focused on incorporating this compound into polymer matrices to enhance their mechanical strength and thermal stability.
The safety profile of 1-(3-Bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde is an important consideration in both laboratory and industrial settings. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safe use. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and disposing of waste materials according to local regulations.
In conclusion, 1-(3-Bromo-2,4-dimethylphenyl)cyclopropane-1-carbaldehyde (CAS No. 2229622-05-1) is a versatile compound with significant potential in various fields of chemistry and materials science. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents and functional materials. Ongoing research continues to uncover new applications and optimize synthetic methods for this promising compound.
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